molecular formula C7H11Br3N2 B13462377 1-(4-Bromo-5-methylpyridin-2-yl)methanamine dihydrobromide CAS No. 2919955-83-0

1-(4-Bromo-5-methylpyridin-2-yl)methanamine dihydrobromide

Cat. No.: B13462377
CAS No.: 2919955-83-0
M. Wt: 362.89 g/mol
InChI Key: DYUBACAIAMYBQX-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-methylpyridin-2-yl)methanamine dihydrobromide is a chemical compound with the molecular formula C7H11Br3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-5-methylpyridin-2-yl)methanamine dihydrobromide typically involves the bromination of 5-methyl-2-pyridinemethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. The reaction is usually performed in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-5-methylpyridin-2-yl)methanamine dihydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and amino derivatives of the original compound.

    Oxidation Reactions: Products include pyridine N-oxides.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

1-(4-Bromo-5-methylpyridin-2-yl)methanamine dihydrobromide is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methylpyridin-2-yl)methanamine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-6-methylpyridin-2-yl)methanamine dihydrobromide
  • (4-Bromo-5-methylpyridin-2-yl)methanamine

Uniqueness

1-(4-Bromo-5-methylpyridin-2-yl)methanamine dihydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions with biological targets are required.

Properties

CAS No.

2919955-83-0

Molecular Formula

C7H11Br3N2

Molecular Weight

362.89 g/mol

IUPAC Name

(4-bromo-5-methylpyridin-2-yl)methanamine;dihydrobromide

InChI

InChI=1S/C7H9BrN2.2BrH/c1-5-4-10-6(3-9)2-7(5)8;;/h2,4H,3,9H2,1H3;2*1H

InChI Key

DYUBACAIAMYBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CN)Br.Br.Br

Origin of Product

United States

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